molecular formula C14H14N2O B075980 3-amino-N-(3-methylphenyl)benzamide CAS No. 14315-23-2

3-amino-N-(3-methylphenyl)benzamide

Cat. No. B075980
CAS RN: 14315-23-2
M. Wt: 226.27 g/mol
InChI Key: WWPARZLQFZGMBB-UHFFFAOYSA-N
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Description

3-amino-N-(3-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a molecular weight of 226.28 and its IUPAC name is 3-amino-N-(3-methylphenyl)benzamide .


Synthesis Analysis

The compound can be synthesized using a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride results in the formation of 3-amino-N-(3-methylphenyl)benzamide . This process is relatively complicated due to the presence of parallel by-products and serial by-products .


Molecular Structure Analysis

The molecular formula of 3-amino-N-(3-methylphenyl)benzamide is C14H14N2O . The InChI code is 1S/C14H14N2O/c1-10-4-2-7-13 (8-10)16-14 (17)11-5-3-6-12 (15)9-11/h2-9H,15H2,1H3, (H,16,17) .


Chemical Reactions Analysis

The synthesis of 3-amino-N-(3-methylphenyl)benzamide involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction kinetics parameters were determined using a continuous flow microreactor system .


Physical And Chemical Properties Analysis

3-amino-N-(3-methylphenyl)benzamide is a solid at room temperature . It has a molecular weight of 226.28 .

Scientific Research Applications

Building Blocks for Drug Candidates

“3-amino-N-(3-methylphenyl)benzamide” is a crucial building block for many drug candidates . It is a key raw material and intermediate in the synthesis of various pharmaceuticals .

Continuous Synthesis in Microreactor Systems

A continuous flow microreactor system has been developed to synthesize “3-amino-N-(3-methylphenyl)benzamide” and determine intrinsic reaction kinetics parameters . This method allows for the efficient production of the compound .

Kinetics Study in Microflow Systems

The compound has been used in kinetics studies in microflow systems . These studies help to understand the reaction process and determine reaction rate constants, activation energies, and pre-exponential factors .

Optimization of Reaction Conditions

The established kinetic model from the aforementioned studies can be used to optimize reaction conditions . As a result, “3-amino-N-(3-methylphenyl)benzamide” was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Computational Fluid Dynamics (CFD) Simulations

The compound has been used in Computational Fluid Dynamics (CFD) simulations for its flow synthesis . The results of these simulations have shown great agreement with experimental data .

Influence of Operating Parameters

Studies have investigated the effect of operating parameters such as temperature and residence time on the system performance . The results revealed that an increase in temperature from 30 °C to 70 °C led to the enhancement of “3-amino-N-(3-methylphenyl)benzamide” production from about 42% to 76% at 420 seconds residence time .

Safety and Hazards

The safety data sheet for a similar compound, Benzamide, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment .

Future Directions

The continuous synthesis of 3-amino-N-(3-methylphenyl)benzamide in a microreactor system shows promise for the development of efficient and practical processes . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . This could lead to optimized reaction conditions and higher yields .

properties

IUPAC Name

3-amino-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-4-2-7-13(8-10)16-14(17)11-5-3-6-12(15)9-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPARZLQFZGMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354073
Record name 3-amino-N-(3-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3-methylphenyl)benzamide

CAS RN

14315-23-2
Record name 3-amino-N-(3-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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